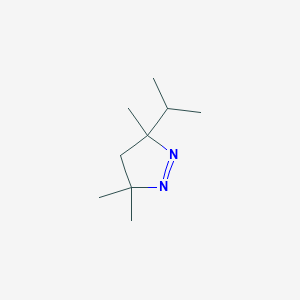
3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their nitrogen-based hetero-aromatic ring structures, which make them versatile scaffolds in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the radical addition followed by intramolecular cyclization, which affords the pyrazole skeleton in good to excellent yields under mild conditions . The reaction conditions often involve the use of catalysts and solvents that facilitate the formation of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: This involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated pyrazoles.
Applications De Recherche Scientifique
3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in various biological processes, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole include other pyrazole derivatives such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
3,3,5-trimethyl-5-propan-2-yl-4H-pyrazole |
InChI |
InChI=1S/C9H18N2/c1-7(2)9(5)6-8(3,4)10-11-9/h7H,6H2,1-5H3 |
Clé InChI |
LVJWCVXSEHLZMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CC(N=N1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide](/img/structure/B12882401.png)
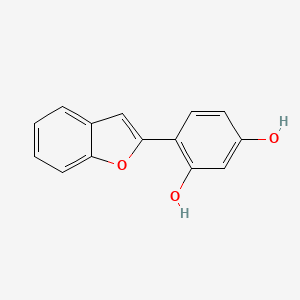
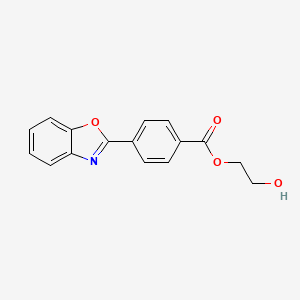
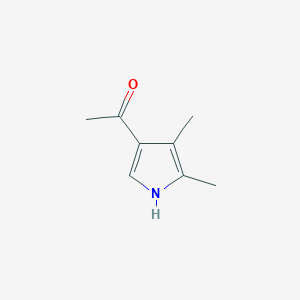
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide](/img/structure/B12882417.png)

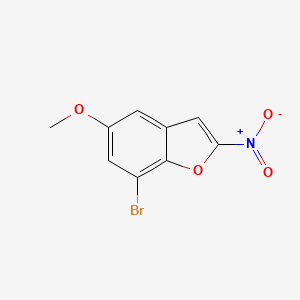
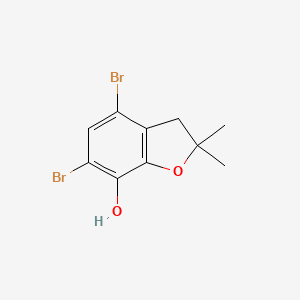
![4-Acetylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12882436.png)
![Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12882441.png)
![2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole](/img/structure/B12882445.png)

![[2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]acetic acid](/img/structure/B12882460.png)
![Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]-](/img/structure/B12882475.png)
